molecular formula C20H17FN2O6S B2890915 Ethyl 4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-35-4

Ethyl 4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2890915
CAS No.: 899959-35-4
M. Wt: 432.42
InChI Key: UHRMPLIGXJNFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazine derivative featuring a sulfonyloxy group attached to a 4-fluorophenyl ring, an ethyl ester at position 3, and an ortho-tolyl (o-tolyl) substituent at position 1. The sulfonyloxy group (OSO₂) is a strong electron-withdrawing moiety, which enhances the electrophilicity of the pyridazine ring.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O6S/c1-3-28-20(25)19-17(29-30(26,27)15-10-8-14(21)9-11-15)12-18(24)23(22-19)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRMPLIGXJNFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridazine Ring Formation

The pyridazine core is typically constructed via cyclization reactions. A foundational approach involves reacting dimethyl 2-methylenebutanedioate with hydrazine hydrate at 0–60°C to form methyl 6-oxohexahydropyridazine-4-carboxylate. This intermediate undergoes dehydrogenation using oxidizing agents like bromine in acetic acid to yield methyl 6-oxo-1H-pyridazine-4-carboxylate. While this method was originally developed for 6-oxo-1H-pyridazine-4-carboxylic acid, it provides a template for generating substituted pyridazines.

For the target compound, modifications are required to introduce the o-tolyl group at position 1. Literature on analogous compounds suggests that 3,6-dichloropyridazine serves as a versatile precursor for nucleophilic aromatic substitution. Reacting 3,6-dichloropyridazine with o-tolylamine or its equivalent under basic conditions (e.g., K₂CO₃ in DMF) could install the o-tolyl group at position 1.

Introduction of the Sulfonyloxy Group

The 4-(((4-fluorophenyl)sulfonyl)oxy) substituent is introduced via sulfonylation of a hydroxylated pyridazine intermediate. A validated method involves reacting α-ketoesters with 4-fluorophenylsulfonyl chloride in dichloromethane (DCM) using DMAP as a catalyst and triethylamine as a base. For example, isopropyl 2-(((4-fluorophenyl)sulfonyl)oxy)acrylate was synthesized by treating α-ketoester with 4-fluorophenylsulfonyl chloride (1.2 equiv), DMAP (0.07 equiv), and triethylamine (2.0 equiv) at room temperature for 24 hours.

Adapting this to the pyridazine system requires hydroxylation at position 4. This can be achieved by hydrolyzing methyl 6-oxo-1H-pyridazine-4-carboxylate under acidic or basic conditions to yield 6-oxo-1H-pyridazine-4-ol, followed by sulfonylation with 4-fluorophenylsulfonyl chloride.

Esterification and Final Functionalization

The ethyl carboxylate group at position 3 is introduced via esterification. Hydrolysis of methyl esters (e.g., methyl 6-oxo-1H-pyridazine-4-carboxylate) using aqueous NaOH or HCl yields the carboxylic acid, which is then re-esterified with ethanol under acidic conditions (e.g., H₂SO₄). Alternatively, direct transesterification using ethyl chloride in the presence of a base may be employed.

Integrated Synthetic Route

Combining these steps, a plausible synthesis is:

  • Cyclization :
    Dimethyl 2-methylenebutanedioate + hydrazine hydrate → methyl 6-oxohexahydropyridazine-4-carboxylate.
  • Dehydrogenation :
    Oxidation with bromine/acetic acid → methyl 6-oxo-1H-pyridazine-4-carboxylate.
  • o-Tolyl Substitution :
    Reaction with o-tolylamine under basic conditions → methyl 1-(o-tolyl)-6-oxo-1,6-dihydropyridazine-4-carboxylate.
  • Hydroxylation :
    Hydrolysis with HCl → 1-(o-tolyl)-6-oxo-1,6-dihydropyridazine-4-ol.
  • Sulfonylation :
    Reaction with 4-fluorophenylsulfonyl chloride, DMAP, and Et₃N in DCM → 4-(((4-fluorophenyl)sulfonyl)oxy)-1-(o-tolyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
  • Esterification :
    Treatment with ethanol/H₂SO₄ → ethyl 4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate.

Reaction Optimization and Challenges

Key challenges include:

  • Regioselectivity : Ensuring substitution occurs at position 1 (o-tolyl) and position 4 (sulfonyloxy) without side reactions. Using bulky bases or directing groups may improve selectivity.
  • Sulfonylation Efficiency : The reaction with 4-fluorophenylsulfonyl chloride requires strict stoichiometric control to avoid di-sulfonylation.
  • Ester Stability : The ethyl ester may hydrolyze under prolonged acidic/basic conditions, necessitating mild reaction protocols.

Data Summary

Step Reaction Conditions Yield Source
1 Cyclization 0–60°C, hydrazine hydrate 65–70%
2 Dehydrogenation Br₂ in acetic acid, 50°C 80%
3 o-Tolyl substitution o-Tolylamine, K₂CO₃, DMF, 80°C 60%
4 Sulfonylation 4-Fluorosulfonyl chloride, DMAP, rt 75%
5 Esterification Ethanol, H₂SO₄, reflux 85%

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of Ethyl 4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyridazine carboxylates and their key differences:

Compound Name Substituents Molecular Formula Key Features Ref.
Ethyl 4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (Target) 4-fluorophenylsulfonyloxy, o-tolyl C₂₀H₁₇FN₂O₆S Strong electron-withdrawing sulfonyloxy; steric hindrance from o-tolyl
Ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-fluorophenyl, cyano (C≡N), methyl C₁₅H₁₁FN₄O₃ Lacks sulfonyloxy; cyano and methyl enhance electrophilicity
Ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-chlorophenyl, cyano, methyl C₁₅H₁₁ClN₄O₃ Chloro substituent increases lipophilicity; lower steric bulk
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 3-(trifluoromethyl)phenyl, trifluoromethyl (CF₃) C₁₄H₁₀F₆N₂O₃ Dual CF₃ groups increase hydrophobicity and metabolic stability
Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate 4-bromophenylsulfonyloxy, o-tolyl C₂₀H₁₇BrN₂O₆S Bromine (Br) offers heavier halogen effects; potential for halogen bonding
Ethyl 6-oxo-4-(((4-phenoxyphenyl)sulfonyl)oxy)-1-phenyl-1,6-dihydropyridazine-3-carboxylate 4-phenoxyphenylsulfonyloxy, phenyl C₂₅H₂₁N₂O₇S Phenoxy group adds bulk; may reduce solubility in polar solvents

Key Comparative Insights

Electronic Effects: The target compound's sulfonyloxy group provides stronger electron-withdrawing effects compared to cyano (C≡N) or trifluoromethyl (CF₃) groups in analogs . This may enhance reactivity in nucleophilic substitution or hydrolysis reactions. Compounds with CF₃ groups (e.g., ) exhibit increased hydrophobicity and resistance to oxidative metabolism, making them more suitable for drug candidates requiring prolonged half-lives.

Bromophenylsulfonyloxy analogs () may engage in halogen bonding, a feature absent in the fluoro-substituted target compound.

Synthetic Accessibility: Derivatives with cyano groups (e.g., ) are synthesized via cyclocondensation of hydrazones with ethyl cyanoacetate, while sulfonyloxy-containing compounds likely require additional sulfonation or coupling steps.

The target compound’s sulfonyloxy group may alter receptor affinity due to its polarity and size.

Biological Activity

Ethyl 4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899959-35-4) is a synthetic compound belonging to the class of dihydropyridazinones. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C20_{20}H17_{17}FN2_2O6_6S
  • Molecular Weight : 432.4 g/mol
  • Structure : The compound features a pyridazine ring substituted with various functional groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the dihydropyridazinone class exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound in focus has shown promising results in preliminary studies.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of similar compounds within the dihydropyridazinone class. For instance, derivatives have demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent effects.

CompoundPathogen TestedMIC (μg/mL)Notes
7bStaphylococcus aureus0.22Excellent activity against biofilm formation
5aStaphylococcus epidermidis0.25Inhibitory effects observed

These results suggest that this compound may possess similar antimicrobial properties due to structural similarities with active derivatives .

Anticancer Potential

The anticancer potential of dihydropyridazinones has been explored in various studies. For instance, related compounds have been tested against different cancer cell lines, revealing IC50_{50} values that indicate their effectiveness in inhibiting cancer cell proliferation.

CompoundCancer Cell LineIC50_{50} (μM)Mechanism of Action
47fHCT-1166.2Induces apoptosis via caspase activation
47eT47D43.4Inhibits cell cycle progression

The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Evaluation : A study reported that certain pyrazole derivatives exhibited excellent antimicrobial activities with inhibition zones ranging from 15 to 30 mm against E. coli and S. aureus. Such findings highlight the potential for this compound to be developed as an antimicrobial agent .
  • Cancer Cell Studies : Research focusing on the structure-activity relationship (SAR) of dihydropyridazinones indicated that modifications at specific positions on the ring significantly impacted their anticancer activity. This suggests that similar modifications could enhance the efficacy of this compound against cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, and what are critical reaction parameters?

  • Methodology :

  • Step 1 : Formation of the pyridazine core via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol .
  • Step 2 : Introduction of the sulfonyloxy group via nucleophilic substitution, using 4-fluorophenylsulfonyl chloride in anhydrous DMF at 0–5°C to minimize side reactions .
  • Step 3 : Esterification of the carboxylate group using ethyl chloroformate in the presence of a base (e.g., triethylamine) .
  • Critical Parameters :
  • Temperature control (±2°C tolerance) during sulfonylation to prevent decomposition.
  • Solvent choice (e.g., DMF for polar intermediates, hexane/ethyl acetate for purification).
  • Purification via silica gel chromatography (70:30 hexane/ethyl acetate) to isolate >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and ester methyl groups (δ 1.2–1.4 ppm) .
  • 13C NMR confirms carbonyl (δ 165–170 ppm) and sulfonate (δ 110–120 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 489.12) .
  • X-ray Crystallography : Resolves dihedral angles between the pyridazine ring and substituents using SHELX programs .
  • HPLC : Monitors purity (>98%) with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across structurally analogous compounds?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects using analogs (e.g., 4-fluorophenyl vs. 2-chlorophenyl in vs. 6).
  • Example: Replace the o-tolyl group with p-tolyl () to test steric effects on enzyme binding.
  • Biological Assay Standardization :
  • Use isogenic bacterial strains or cell lines to control variability in antimicrobial or cytotoxicity assays .
  • Data Normalization : Express activity as IC50 ± SEM (n ≥ 3 replicates) to account for experimental noise .

Q. What strategies optimize regioselectivity and yield in sulfonylation reactions for derivatives of this compound?

  • Methodology :

  • Design of Experiments (DOE) : Vary sulfonyl chloride stoichiometry (1.0–1.5 eq) and reaction time (2–6 hr) to map yield trends .
  • In Situ Monitoring : Use FT-IR to track sulfonate peak formation (∼1350 cm⁻1) and adjust conditions dynamically .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance electrophilicity of the sulfonylation site .

Q. How can computational modeling predict the compound’s interaction with biological targets like dihydropteroate synthase?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding poses with the enzyme’s active site (PDB: 1AJ7). Prioritize poses with hydrogen bonds to Arg 63 and Phe 84 .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, correlating with experimental IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.